5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole
CAS No.: 71566-07-9
Cat. No.: VC1988739
Molecular Formula: C9H7BrN2O
Molecular Weight: 239.07 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 71566-07-9 |
---|---|
Molecular Formula | C9H7BrN2O |
Molecular Weight | 239.07 g/mol |
IUPAC Name | 5-(4-bromophenyl)-3-methyl-1,2,4-oxadiazole |
Standard InChI | InChI=1S/C9H7BrN2O/c1-6-11-9(13-12-6)7-2-4-8(10)5-3-7/h2-5H,1H3 |
Standard InChI Key | AVXXUFMZRHQRTK-UHFFFAOYSA-N |
SMILES | CC1=NOC(=N1)C2=CC=C(C=C2)Br |
Canonical SMILES | CC1=NOC(=N1)C2=CC=C(C=C2)Br |
Introduction
Chemical Properties and Structure
5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole is a synthetic organic compound with a five-membered 1,2,4-oxadiazole core connected to a 4-bromophenyl group at position 5 and a methyl group at position 3. The compound's key chemical identifiers and properties are summarized in Table 1.
Table 1. Chemical Identifiers and Properties of 5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole
Property | Value |
---|---|
CAS Number | 71566-07-9 |
Molecular Formula | C₉H₇BrN₂O |
Molecular Weight | 239.07 g/mol |
IUPAC Name | 5-(4-bromophenyl)-3-methyl-1,2,4-oxadiazole |
Standard InChI | InChI=1S/C9H7BrN2O/c1-6-11-9(13-12-6)7-2-4-8(10)5-3-7/h2-5H,1H3 |
InChI Key | AVXXUFMZRHQRTK-UHFFFAOYSA-N |
SMILES | CC1=NOC(=N1)C2=CC=C(C=C2)Br |
PubChem CID | 1214889 |
The compound features a 1,2,4-oxadiazole heterocycle, which contains two nitrogen atoms (at positions 1 and 4) and one oxygen atom (at position 3) in a five-membered ring. The 4-bromophenyl substituent at position 5 and the methyl group at position 3 give this compound its specific chemical properties and potential biological activities .
Synthesis Methods
Method | Starting Materials | Catalysts/Reagents | Advantages | Limitations |
---|---|---|---|---|
Amidoxime-Acyl Chloride | Amidoximes, Acyl chlorides | TBAF or Pyridine | Well-established | Formation of multiple products |
Amidoxime-Ester | Amidoximes, Carboxylic acid esters | - | Milder conditions | Moderate yields |
Activated Carboxylic Acid | Amidoximes, Carboxylic acids | Coupling reagents (EDC, DCC, CDI) | Versatile | Purification difficulties |
1,3-Dipolar Cycloaddition | Nitrile oxides, Nitriles | Platinum(IV) catalyst | Mild conditions | Poor yields, expensive catalyst |
One-pot NaOH/DMSO | Amidoximes, Carboxylic acid esters | NaOH/DMSO | Room temperature, simple purification | Moderate yields (11-90%) |
Photoredox Catalysis | 2H-azirines, Nitrosoarenes | Organic dye catalyst | "Green chemistry" | Moderate yields (35-50%) |
Comparative Analysis with Similar Compounds
To better understand the potential properties and applications of 5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole, it is valuable to compare it with structurally similar compounds.
Table 3. Comparison of 5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole with Related Compounds
Structure-Activity Relationships
Research on related oxadiazole compounds provides insights into potential structure-activity relationships that might apply to 5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole:
-
The presence of a bromine atom at the para position of the phenyl ring might enhance lipophilicity and membrane permeability, potentially influencing the compound's pharmacokinetic properties .
-
The 1,2,4-oxadiazole core serves as a bioisostere for esters or amides, which can improve metabolic stability while maintaining biological activity .
-
The methyl group at position 3 might contribute to specific receptor interactions, as methyl-substituted oxadiazoles have shown significant biological activities in various studies .
Future Research Directions
Future research on 5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole could focus on:
-
Comprehensive Biological Screening: Systematic evaluation of the compound's activity against various biological targets, particularly those where other oxadiazole derivatives have shown promise.
-
Structure Optimization: Development of derivatives with enhanced biological activities through strategic modifications of the basic structure.
-
Detailed Structure-Activity Relationship Studies: Investigation of how subtle structural changes affect biological activity, focusing on variations in substituents at positions 3 and 5 of the 1,2,4-oxadiazole core.
-
Green Synthesis Methods: Development of environmentally friendly synthesis routes, potentially utilizing mechanochemistry or other solvent-free approaches that have been suggested for oxadiazole synthesis .
-
Combination Studies: Evaluation of potential synergistic effects when combined with established therapeutic agents, particularly in anticancer, antimicrobial, or anti-inflammatory applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume